

# The Pharmacological Profile of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dimethoxy-4-propylamphetamine

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## Abstract

**2,5-Dimethoxy-4-propylamphetamine (DOPR)** is a substituted phenethylamine and a member of the DOx class of psychedelic compounds. Structurally, it is the 4-propyl analog of 2,5-dimethoxy-4-methylamphetamine (DOM). This technical guide provides a comprehensive overview of the pharmacological profile of DOPR, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

## Introduction

DOPR is a potent psychedelic compound, first synthesized and described by Alexander Shulgin.<sup>[1][2]</sup> Like other members of the DOx family, its primary mechanism of action is agonism at the serotonin 2A receptor (5-HT<sub>2A</sub>).<sup>[1][3]</sup> The substitution of a propyl group at the 4-position of the phenyl ring distinguishes DOPR from its better-known analog, DOM, and influences its potency and duration of action.<sup>[4]</sup> Recent research has highlighted the potential of low doses of DOPR to modulate motivation, suggesting a possible therapeutic window that is

distinct from its psychedelic effects.[5] This guide will delve into the known pharmacological characteristics of DOPR, providing a detailed technical overview for the scientific community.

## Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro receptor binding affinities and functional potencies of DOPR at various neurotransmitter receptors.

Table 1: Receptor Binding Affinities (K<sub>i</sub>) of DOPR

Receptor	Radioligand	Tissue/Cell Line	K <sub>i</sub> (nM)	Reference
5-HT <sub>2A</sub>	[125I]DOI	-	1.3	[6]
5-HT <sub>2C</sub>	[125I]DOI	-	13	[6]
5-HT <sub>1A</sub>	-	-	Very Weak Affinity	[1][3]
Dopamine Receptors	-	-	Data Not Available	-
Adrenergic Receptors	-	-	Data Not Available	-

Note: Specific K<sub>i</sub> values for dopamine and adrenergic receptors are not readily available in the published literature, though it is generally understood that the primary activity of DOx compounds is at serotonergic receptors.

Table 2: Functional Activity (EC<sub>50</sub>/pA<sub>2</sub>) of DOPR

Receptor	Assay Type	Parameter	Value	Reference
5-HT2A	Phosphoinositide Hydrolysis	EC50	12 nM	[7]
Serotonin Receptors (general)	Rat Fundus Preparation	pA2	7.02-7.22	[8]

## Experimental Protocols

### In Vitro Assays

This protocol outlines the general procedure for determining the binding affinity ( $K_i$ ) of a test compound like DOPR for a specific receptor, such as the 5-HT2A receptor.[9][10][11][12]

Objective: To determine the concentration of DOPR that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor ( $IC_{50}$ ), from which the  $K_i$  value can be calculated.

Materials:

- Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).
- Radioligand specific for the target receptor (e.g., [ $^{125}I$ ]DOI for 5-HT2A).
- Test compound (DOPR).
- Non-specific binding control (a high concentration of a known ligand for the receptor).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, set up triplicate wells for:
  - Total Binding: Contains cell membranes and radioligand.
  - Non-specific Binding: Contains cell membranes, radioligand, and a saturating concentration of a non-labeled competitor.
  - Test Compound: Contains cell membranes, radioligand, and varying concentrations of DOPR.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of DOPR.
  - Use non-linear regression to determine the IC50 value.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional agonism of a compound like DOPR at Gq-coupled receptors, such as the 5-HT2A receptor, by quantifying the accumulation of inositol phosphates.<sup>[13][14][15][16][17]</sup>

Objective: To determine the concentration of DOPR that produces a half-maximal response (EC50) in stimulating the production of inositol phosphates.

Materials:

- Cells expressing the 5-HT<sub>2A</sub> receptor (e.g., PC12 or HEK293 cells).
- [<sup>3</sup>H]myo-inositol.
- Serum-free medium.
- Stimulation buffer containing LiCl.
- Test compound (DOPR).
- Quenching solution (e.g., ice-cold formic acid).
- Anion exchange chromatography columns.
- Scintillation fluid and counter.

Procedure:

- Cell Labeling: Plate cells and incubate them overnight with a medium containing [<sup>3</sup>H]myo-inositol to label the cellular phosphoinositide pools.
- Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
- Stimulation: Add varying concentrations of DOPR to the wells and incubate for a specific time to stimulate PI hydrolysis.
- Termination: Stop the reaction by adding a quenching solution.
- Extraction and Separation: Extract the inositol phosphates and separate them from other cellular components using anion exchange chromatography.

- Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
- Data Analysis:
  - Plot the amount of [3H]inositol phosphates accumulated against the log concentration of DOPR.
  - Use non-linear regression to determine the EC50 and Emax (maximum effect) values.

## In Vivo Assays

The HTR in rodents is a behavioral proxy for 5-HT<sub>2A</sub> receptor activation and is commonly used to assess the psychedelic-like potential of compounds.

Objective: To quantify the frequency of head twitches in mice following the administration of DOPR.

Materials:

- Male C57BL/6J mice.
- DOPR dissolved in a suitable vehicle (e.g., saline).
- Observation chambers.
- Video recording equipment or automated detection system.

Procedure:

- Acclimation: Acclimate the mice to the testing room and observation chambers.
- Drug Administration: Administer DOPR or vehicle via a specific route (e.g., intraperitoneal injection).
- Observation Period: Place the mice individually in the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

- Quantification: Manually or automatically count the number of rapid, side-to-side head movements (head twitches).
- Data Analysis: Compare the number of head twitches in the DOPR-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

The PRBT is used to assess the motivational effects of a compound by measuring the effort an animal is willing to exert to receive a reward.[5]

Objective: To determine the effect of DOPR on the breakpoint (the highest ratio of responses completed for a reward) in mice.

Materials:

- Mice.
- Operant conditioning chambers equipped with a response lever or nose-poke port and a reward dispenser (e.g., for food pellets or liquid reward).
- Control software for the operant chambers.
- DOPR and vehicle.

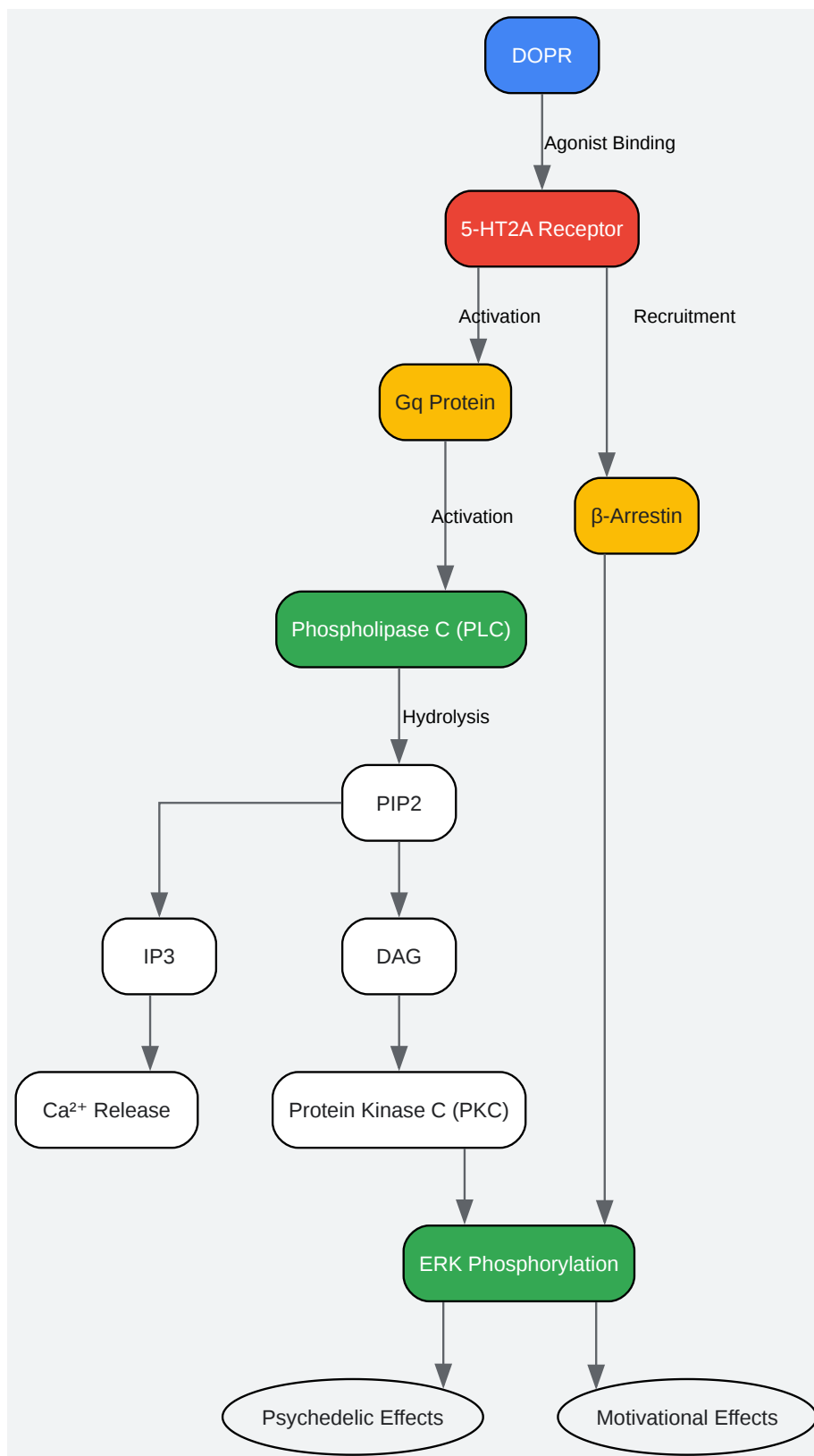
Procedure:

- Food Restriction: Food-restrict the mice to motivate them to work for the reward.
- Training: Train the mice to press a lever or poke their nose to receive a reward on a fixed-ratio schedule (e.g., one response for one reward).
- Progressive Ratio Testing:
  - Administer DOPR or vehicle to the trained mice.
  - Place the mice in the operant chambers set to a progressive ratio schedule, where the number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9...).

- The session ends when the mouse fails to make a response within a specified time (e.g., 1 hour).
- Data Collection: The primary measure is the breakpoint, which is the last completed ratio.
- Data Analysis: Compare the breakpoints of the DOPR-treated groups to the vehicle control group to assess changes in motivation.

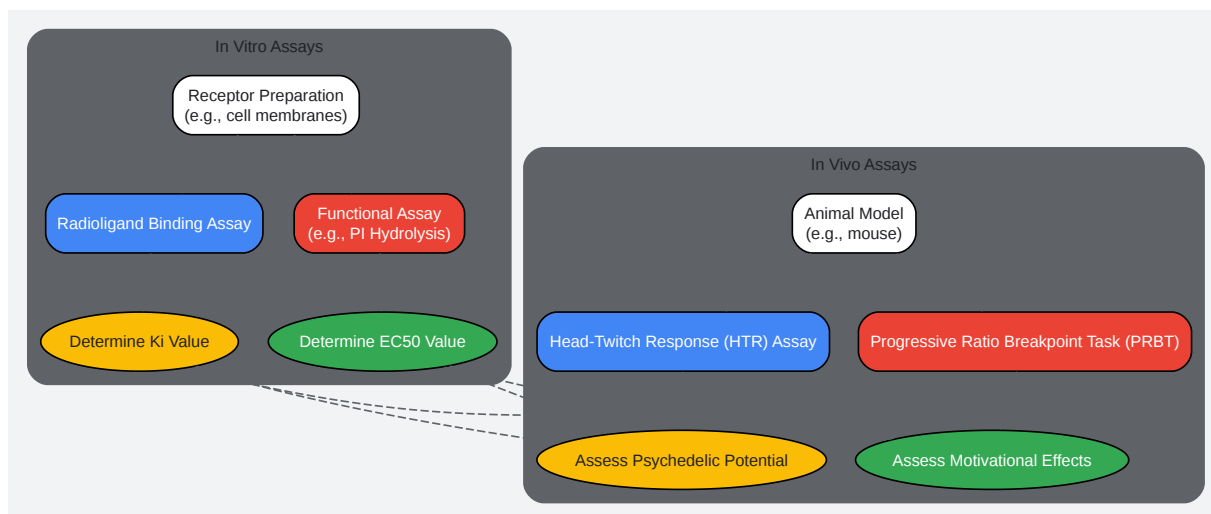
## Mandatory Visualizations





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Caption: 5-HT2A Receptor Signaling Pathway Activated by DOPR.



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Caption: Experimental Workflow for DOPR Characterization.

## Pharmacokinetics and Metabolism

The pharmacokinetic profile of DOPR is characterized by a long duration of action, reported to be between 20 and 30 hours in humans following oral administration.[1] In rodents, DOPR has been shown to cross the blood-brain barrier and exhibits a higher brain-to-plasma ratio compared to other DOM homologues, which may contribute to its potency.[1][3] The primary route of metabolism for related compounds like DOM is through the cytochrome P450 enzyme CYP2D6, suggesting a similar pathway for DOPR.[18][19] This can lead to the formation of O-demethylated metabolites.[7] The long half-life of DOPR is a key characteristic that differentiates it from shorter-acting psychedelics.[7]

## Conclusion

**2,5-Dimethoxy-4-propylamphetamine** is a potent, long-acting psychedelic with primary agonist activity at the 5-HT<sub>2A</sub> receptor. Its pharmacological profile, characterized by high

affinity and functional potency at this receptor, underlies its hallucinogenic effects observed in preclinical models. Furthermore, emerging evidence suggests that low doses of DOPR may have pro-motivational effects, opening new avenues for therapeutic research. This technical guide provides a consolidated resource of the current knowledge on DOPR's pharmacology, offering a foundation for future investigations into its mechanisms of action and potential clinical applications. Further research is warranted to fully elucidate its binding profile at a wider range of receptors and to detail its pharmacokinetic properties in various species, including humans.

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